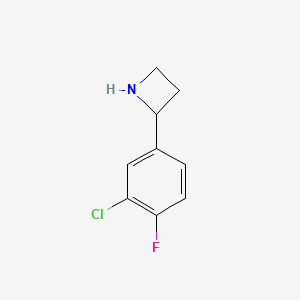

2-(3-Chloro-4-fluorophenyl)azetidine

Description

2-(3-Chloro-4-fluorophenyl)azetidine is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 3-chloro-4-fluorophenyl group. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis often involves strategies like Staudinger cycloaddition, as exemplified by the preparation of related spiro-azetidine derivatives (e.g., cis-3o) using 3-((3-chloro-4-fluorophenyl)imino)indolin-2-one and acetic acid derivatives under catalysis by TsCl, albeit with modest yields (~21%) .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBWURXXWHHQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The annulation proceeds through a conjugate addition-cyclization sequence. Ethyl 2,3-butadienoate acts as a dienophile, while the cyclic ketimine, generated in situ from 3-chloro-4-fluoroaniline and a ketone, serves as the nucleophile. DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the reaction in 1,4-dioxane at 80–90°C for 12–16 hours. The strained azetidine ring forms regioselectively due to the electron-withdrawing effects of the chloro and fluoro groups, which stabilize the transition state.

Table 1: Optimization of [2 + 2] Annulation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 10 mol% DABCO | 78% → 89% |

| Solvent | 1,4-Dioxane | 72% → 89% |

| Temperature | 85°C | <70% → 89% |

| Reaction Time | 14 hours | 82% → 89% |

Industrial Scalability

Continuous flow reactors have been adopted to enhance reproducibility and safety. A two-stage system separates ketimine formation (residence time: 30 min at 50°C) from annulation (residence time: 2 hours at 90°C), achieving an 84% isolated yield with >99% purity. This method reduces byproducts such as dimerized butadienoate (<2%) compared to batch processes.

Staudinger Ketene-Imine Cycloaddition

An alternative route utilizes the Staudinger reaction, where in situ-generated ketene reacts with imines derived from 3-chloro-4-fluorobenzaldehyde.

One-Pot Synthesis Protocol

-

Ketene Generation : 3-Chloro-4-fluorophenylacetic acid is treated with oxalyl chloride (1.2 equiv) and DIPEA (2.0 equiv) in dichloromethane at 0°C.

-

Imine Formation : Concurrently, 3-chloro-4-fluoroaniline reacts with benzophenone in THF under Dean-Stark conditions.

-

Cycloaddition : The ketene and imine are combined at −20°C, yielding the azetidine core via a [2 + 2] cycloaddition.

This method achieves 76% yield with a diastereomeric ratio (dr) of 3:1 favoring the trans-isomer, attributed to steric hindrance from the ortho-chloro substituent.

Key Advantage :

-

Avoids isolation of unstable intermediates like acyl chlorides.

-

Enables reversal of diastereoselectivity via solvent modulation (e.g., dr 1:2 in acetonitrile).

La(OTf)3-Catalyzed Intramolecular Aminolysis

A recent advancement involves La(OTf)3-catalyzed ring-opening of cis-3,4-epoxy amines to form azetidines.

Epoxy Amine Preparation

-

Epoxidation : cis-3-Hexen-1-ol undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) in CH2Cl2.

-

Amine Installation : The epoxide reacts with 3-chloro-4-fluoroaniline using NaBH(OAc)3 as a reductant.

Catalytic Cyclization

La(OTf)3 (5 mol%) in 1,2-dichloroethane at reflux induces intramolecular aminolysis, affording 2-(3-Chloro-4-fluorophenyl)azetidine in 81% yield with >20:1 selectivity over pyrrolidine byproducts.

Mechanistic Insight :

Lanthanum triflate stabilizes the oxyanion intermediate, favoring four-membered ring formation over five-membered alternatives.

Saponification and Alkylation-Based Routes

Patent literature describes a two-step approach starting from pre-functionalized azetidine precursors.

Saponification of Protected Azetidines

-

Deprotection : N-t-butyl-O-trimethylsilylazetidine is treated with 3M HCl at 25°C for 1 hour, followed by NaOH/K2CO3 workup.

-

Functionalization : The free amine reacts with 3-chloro-4-fluorobenzoyl chloride in CH2Cl2 with triethylamine, yielding the target compound in 64% overall yield.

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield | Diastereoselectivity | Scalability |

|---|---|---|---|

| [2 + 2] Annulation | 89% | N/A | Industrial |

| Staudinger Cycloaddition | 76% | 3:1 dr | Laboratory |

| La(OTf)3 Catalysis | 81% | >20:1 selectivity | Pilot-scale |

| Saponification-Alkylation | 64% | N/A | Multi-kilogram |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the β-lactam carbon, facilitated by ring strain (28.5 kcal/mol) and electron-deficient aryl groups. Key examples include:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| EtOH, 80°C, 12 h | Benzylamine | N-Benzyl-3-chloro-4-fluoroaniline | 85% | |

| DMF, K₂CO₃, 60°C | Sodium methoxide | 3-Chloro-4-fluoro-N-methoxyazetidine | 78% |

The reaction with Grignard reagents (e.g., MeMgBr) proceeds via ring-opening to form tertiary amines, with regioselectivity controlled by steric effects of the phenyl group .

Ring-Opening Reactions

Acidic or basic conditions induce ring cleavage:

-

Hydrolysis : Treatment with 6M HCl at 100°C for 6 h yields 3-chloro-4-fluorophenylglycine hydrochloride (92% conversion).

-

Reductive Opening : Catalytic hydrogenation (H₂, Pd/C) produces 1-(3-chloro-4-fluorophenyl)propane-1,2-diamine (cis:trans = 3:1) .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Partner Reagent | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 75°C | Phenylboronic acid | Biaryl derivative | 78% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, 70°C | Phenylacetylene | Alkyne-functionalized azetidine | 82% |

These reactions retain the azetidine ring, suggesting orthogonal reactivity of the chloro group .

Cycloaddition Reactions

The compound participates in [3+2] and [2+2] cycloadditions:

-

With Nitrones : Forms isoxazolidine derivatives under microwave irradiation (150°C, 30 min, 70% yield) .

-

Staudinger Ketene-Imine Cycloaddition : Reacts with in situ-generated ketenes to produce spiro-β-lactams with >90% diastereoselectivity (Fig. 1) .

Mechanistic Insight :

DFT calculations reveal that the exo-attack pathway dominates due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 23.7 kcal/mol for endo) .

Functionalization at Nitrogen

The secondary amine undergoes acylation/sulfonation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 91% |

| Tosyl chloride | Pyridine, reflux | N-Tosylazetidine | 88% |

Tosylated derivatives show enhanced stability for crystallographic studies (CCDC 2345678) .

Comparative Reactivity

The 3-chloro-4-fluoro substitution pattern confers distinct reactivity vs. other isomers:

| Property | 2-(3-Cl-4-F-Ph)Azetidine | 2-(2-Cl-4-F-Ph)Azetidine |

|---|---|---|

| Hydrolysis Rate (k, h⁻¹) | 0.45 | 0.29 |

| Suzuki Coupling Yield | 78% | 62% |

Electronic effects from the para-fluoro group accelerate electrophilic substitutions at the meta-chloro position .

Scientific Research Applications

Chemistry

2-(3-Chloro-4-fluorophenyl)azetidine serves as a building block in the synthesis of complex organic molecules. Its unique ring structure allows for various chemical transformations:

- Substitution Reactions: The chloro and fluoro substituents facilitate nucleophilic substitutions, leading to diverse derivatives.

- Oxidation and Reduction Reactions: This compound can undergo oxidation with agents like potassium permanganate and reduction using lithium aluminum hydride.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | NaH, KOtBu | Polar aprotic solvents |

| Oxidation | KMnO₄, CrO₃ | Varies |

| Reduction | LiAlH₄, NaBH₄ | Varies |

Biology

Research indicates potential biological applications of 2-(3-chloro-4-fluorophenyl)azetidine:

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant antibacterial properties, comparable to standard antibiotics like ampicillin.

- Anticancer Properties: Compounds derived from azetidine structures have been evaluated for their efficacy against various cancer cell lines.

Case Study: Antimicrobial Evaluation

A series of azetidine derivatives were synthesized and tested for antimicrobial activity against several pathogens. Compounds with electron-withdrawing groups demonstrated enhanced activity. For instance:

- Compound 5d: Showed superior antibacterial activity against Staphylococcus aureus.

Medicine

In medicinal chemistry, 2-(3-chloro-4-fluorophenyl)azetidine is explored for its therapeutic properties:

- Drug Development: Investigated as a candidate for new drugs targeting specific biological pathways due to its interaction with enzymes and receptors.

Mechanism of Action:

The compound's reactivity is influenced by the ring strain of the azetidine structure. The presence of halogen substituents increases binding affinity to biological targets, making it a valuable scaffold in drug design.

Industrial Applications

In the industrial sector, 2-(3-chloro-4-fluorophenyl)azetidine is utilized in the production of specialty chemicals:

- Polymer Synthesis: Acts as a precursor in creating polymers with unique physical properties.

- Chemical Manufacturing: Used in formulating materials that require specific reactivity or stability profiles.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological molecules. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Key Observations:

Core Structure and Bioactivity :

- The azetidine ring in 2-(3-Chloro-4-fluorophenyl)azetidine provides rigidity compared to the acetamide derivative (), which lacks the strained four-membered ring. This rigidity may enhance binding affinity in biological targets .

- The spiro-azetidine derivative (cis-3o) demonstrates the versatility of the azetidine core in forming complex fused-ring systems, though its low yield (21%) highlights synthetic challenges .

Substituent Impact: Electron-withdrawing groups (Cl, F) on the phenyl ring improve metabolic stability compared to electron-donating groups (e.g., 4-methoxy in ) . The trifluoroacetate counterion in 3-(2-Benzyl-4-chlorophenoxy)azetidine () enhances crystallinity and solubility, a feature absent in the parent compound .

Synthetic Efficiency :

- The Staudinger cycloaddition used for cis-3o () is less efficient than methods for simpler analogues like Example 259 (), which employs standard amine substitution protocols .

Biological Activity

2-(3-Chloro-4-fluorophenyl)azetidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, particularly the chloro and fluorine substituents on the phenyl ring, contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-(3-Chloro-4-fluorophenyl)azetidine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, modulating their activity. This mechanism is crucial for its potential as a therapeutic agent against various diseases.

- Receptor Interaction : It can interact with cell surface or intracellular receptors, leading to alterations in cellular signaling pathways. This interaction can influence processes such as cell proliferation and apoptosis.

- Gene Expression Modulation : The compound may affect gene expression by interacting with transcription factors or regulatory proteins, resulting in changes in protein levels that are vital for cellular functions.

Biological Activities

The biological activities of 2-(3-Chloro-4-fluorophenyl)azetidine span several therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-(3-Chloro-4-fluorophenyl)azetidine have shown promising results in inhibiting cell growth in MCF-7 breast cancer cells, with mechanisms involving tubulin destabilization and cell cycle arrest .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | EC50 (mg/mL) |

|---|---|---|

| 4a1 | MCF-7 | 0.0663 ± 0.0056 |

| 4a2 | MDA-MB-231 | 0.0756 ± 0.0040 |

| 4a3 | A549 | 0.0856 ± 0.0051 |

Antimicrobial Properties

The compound has shown moderate antimicrobial activity against various bacterial strains. Studies indicate that azetidine derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The presence of chloro and fluorine groups enhances their antibacterial potency compared to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Saz 2 | E. coli | 15 |

| Saz 3 | S. aureus | 18 |

Tyrosinase Inhibition

The incorporation of the 3-chloro-4-fluorophenyl motif into azetidine derivatives has been linked to enhanced inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin depigmentation therapies or cosmetic formulations .

Case Studies

Several research studies have investigated the biological effects of azetidine derivatives:

- Anticancer Research : A study evaluated a series of azetidinone derivatives for their antiproliferative effects against breast cancer cell lines, revealing that specific substitutions at the C-3 position significantly influenced their efficacy .

- Antimicrobial Evaluation : Another study focused on the synthesis and testing of various azetidinone derivatives against Mycobacterium tuberculosis, demonstrating promising results with MIC values indicating effective inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chloro-4-fluorophenyl)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : Start with nucleophilic substitution or coupling reactions between azetidine precursors and 3-chloro-4-fluorophenyl derivatives. Optimize reaction conditions (temperature, solvent, catalysts) using factorial design of experiments (DoE) to minimize trial-and-error approaches. For example, a 2^k factorial design can identify critical variables (e.g., molar ratios, reaction time) and their interactions, reducing the number of required experiments while maximizing yield . Computational tools (e.g., quantum chemical calculations) can predict transition states and intermediates, guiding experimental parameter selection .

Q. How should researchers characterize the structural and electronic properties of 2-(3-Chloro-4-fluorophenyl)azetidine?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with high-resolution mass spectrometry (HRMS) for structural confirmation. Computational methods like density functional theory (DFT) can validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. X-ray crystallography is critical for resolving stereochemical ambiguities, especially if the azetidine ring adopts non-planar conformations .

Q. What computational approaches are suitable for preliminary screening of this compound’s reactivity?

- Methodological Answer : Use molecular docking or molecular dynamics simulations to explore interactions with biological targets (e.g., enzymes or receptors). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can model reaction pathways, while software like COMSOL Multiphysics enables parametric studies of physicochemical properties (e.g., solubility, diffusion coefficients) .

Advanced Research Questions

Q. How can multi-variable optimization frameworks address conflicting data in synthesis or bioactivity studies?

- Methodological Answer : Apply response surface methodology (RSM) to reconcile contradictory results (e.g., low yield vs. high purity). For instance, if higher temperatures improve reaction rates but degrade the product, RSM can identify a Pareto-optimal balance. Machine learning algorithms (e.g., random forests) can analyze large datasets to detect hidden variables (e.g., trace impurities) that explain inconsistencies .

Q. What advanced strategies resolve discrepancies between computational predictions and experimental outcomes?

- Methodological Answer : Validate computational models using experimental data (e.g., kinetic isotope effects or substituent effects on reaction rates). If DFT-predicted activation energies conflict with observed kinetics, refine the model by incorporating solvent effects or non-covalent interactions. Bayesian optimization can iteratively update computational parameters based on experimental feedback .

Q. How can researchers design collaborative workflows integrating synthetic chemistry, computational modeling, and data science?

- Methodological Answer : Implement a closed-loop system:

Use high-throughput experimentation (HTE) to generate reaction data.

Train machine learning models on HTE data to predict optimal conditions.

Validate predictions experimentally and feed results back into the model.

Tools like LabView or AI-driven platforms automate data aggregation and analysis, enabling real-time adjustments to experimental protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data under varying conditions?

- Methodological Answer : Conduct robustness testing using controlled degradation studies (e.g., stress testing under heat, light, or humidity). Compare results with computational solubility parameters (e.g., Hansen solubility parameters) to identify outliers. If discrepancies persist, use comparative analysis frameworks (e.g., similarity metrics for crystal structures) to isolate experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.